N-[(1-ethylbenzimidazol-2-yl)ethyl]-2-furylcarboxamide N-[(1-ethylbenzimidazol-2-yl)ethyl]-2-furylcarboxamide
Brand Name: Vulcanchem
CAS No.: 919972-83-1
VCID: VC21387558
InChI: InChI=1S/C16H17N3O2/c1-3-19-13-8-5-4-7-12(13)18-15(19)11(2)17-16(20)14-9-6-10-21-14/h4-11H,3H2,1-2H3,(H,17,20)
SMILES: CCN1C2=CC=CC=C2N=C1C(C)NC(=O)C3=CC=CO3
Molecular Formula: C16H17N3O2
Molecular Weight: 283.32g/mol

N-[(1-ethylbenzimidazol-2-yl)ethyl]-2-furylcarboxamide

CAS No.: 919972-83-1

Cat. No.: VC21387558

Molecular Formula: C16H17N3O2

Molecular Weight: 283.32g/mol

* For research use only. Not for human or veterinary use.

N-[(1-ethylbenzimidazol-2-yl)ethyl]-2-furylcarboxamide - 919972-83-1

Specification

CAS No. 919972-83-1
Molecular Formula C16H17N3O2
Molecular Weight 283.32g/mol
IUPAC Name N-[1-(1-ethylbenzimidazol-2-yl)ethyl]furan-2-carboxamide
Standard InChI InChI=1S/C16H17N3O2/c1-3-19-13-8-5-4-7-12(13)18-15(19)11(2)17-16(20)14-9-6-10-21-14/h4-11H,3H2,1-2H3,(H,17,20)
Standard InChI Key OQJLNUUUJUHHBY-UHFFFAOYSA-N
SMILES CCN1C2=CC=CC=C2N=C1C(C)NC(=O)C3=CC=CO3
Canonical SMILES CCN1C2=CC=CC=C2N=C1C(C)NC(=O)C3=CC=CO3

Introduction

N-[(1-ethylbenzimidazol-2-yl)ethyl]-2-furylcarboxamide is a complex organic compound belonging to the benzimidazole class of derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The specific structure of this compound suggests potential applications in medicinal chemistry, particularly in drug development targeting various diseases.

Synthesis and Characterization

The synthesis of N-[(1-ethylbenzimidazol-2-yl)ethyl]-2-furylcarboxamide typically involves multiple steps, requiring specific solvents and catalysts. Techniques such as column chromatography are employed for purification to ensure high yield and purity.

Synthesis Steps:

  • Starting Materials: Ethylbenzimidazole derivatives and furylcarboxylic acid or its derivatives.

  • Reaction Conditions: Involves the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine.

  • Purification: Column chromatography is commonly used.

Biological Activities

Benzimidazole derivatives, including N-[(1-ethylbenzimidazol-2-yl)ethyl]-2-furylcarboxamide, are studied for their potential therapeutic applications. These compounds can interact with biological targets such as enzymes or receptors involved in disease pathways, leading to antiproliferative effects against cancer cells or antimicrobial activity against pathogens.

Potential Applications:

  • Antimicrobial Activity: Inhibiting bacterial and fungal growth.

  • Anticancer Activity: Targeting cancer cell proliferation.

  • Other Biological Activities: Potential antiprotozoal and antifungal activities.

Comparative Analysis of Benzimidazole Derivatives

CompoundBiological ActivityPotential Applications
N-({1-[2-(2,5-dimethylphenoxy)ethyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamideAntimicrobial, AnticancerDrug Development for Various Diseases
N-[(1-ethylbenzimidazol-2-yl)ethyl]-2-furylcarboxamidePotential Antimicrobial, AnticancerMedicinal Chemistry Research
2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamidesAntiprotozoalTreatment of Protozoal Infections

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